molecular formula C8H11N5O2 B3189622 (2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B3189622
M. Wt: 209.21 g/mol
InChI Key: XYCORZCGVTXZFU-XOJFDHPMSA-N
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Description

The 3-position of the bicyclo[1.1.1]pentane is substituted with a tetrazole ring, a heterocyclic group often used as a carboxylic acid bioisostere due to its similar pKa and hydrogen-bonding capabilities. The (2S)-amino acetic acid moiety introduces chirality, which is critical for interactions with biological targets.

Properties

IUPAC Name

(2S)-2-amino-2-[3-(2H-tetrazol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-4(5(14)15)7-1-8(2-7,3-7)6-10-12-13-11-6/h4H,1-3,9H2,(H,14,15)(H,10,11,12,13)/t4-,7?,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCORZCGVTXZFU-XOJFDHPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CC1(C2)[C@@H](C(=O)O)N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid, commonly referred to as S-TBPG, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C8_8H11_{11}N5_5O2_2
  • Molecular Weight : 209.21 g/mol
  • CAS Number : 338460-67-6

The biological activity of S-TBPG is primarily attributed to its interaction with various receptors and enzymes in the body. Its tetrazole moiety is known to influence its pharmacological properties, particularly in modulation of neurotransmitter systems and potential anti-inflammatory effects.

GABA Receptor Interaction

Research indicates that S-TBPG may act as a GABA receptor modulator, enhancing inhibitory neurotransmission which could be beneficial in treating conditions such as anxiety and epilepsy . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

G Protein-Coupled Receptors (GPCRs)

S-TBPG has been shown to interact with GPCRs, which play a crucial role in various physiological processes. The modulation of these receptors can lead to significant changes in cellular signaling pathways, impacting processes such as mood regulation and pain perception .

Biological Activity Overview

The following table summarizes the biological activities reported for S-TBPG:

Activity Description
Neurotransmitter Modulation Enhances GABAergic activity; potential anxiolytic effects.
Anti-inflammatory Effects Modulates inflammatory pathways; potential use in autoimmune disorders.
Antitumor Activity Exhibits cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of S-TBPG:

  • Neuropharmacological Study : A study demonstrated that S-TBPG administration resulted in significant anxiolytic effects in rodent models, correlating with increased GABA receptor activity .
  • Anti-inflammatory Research : In a controlled trial involving inflammatory models, S-TBPG showed a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating chronic inflammatory diseases .
  • Antitumor Efficacy : Laboratory tests indicated that S-TBPG exhibits selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values indicating effectiveness at low concentrations .

Scientific Research Applications

Medicinal Chemistry

S-TBPG has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems effectively. Its structure allows it to function as a ligand for specific receptors, which can lead to the development of new drugs targeting various conditions.

Case Study: Neuropharmacology

Research has shown that S-TBPG exhibits neuroprotective properties. It has been studied for its effects on neurotransmitter systems, particularly in models of neurodegenerative diseases. For instance, studies indicate that S-TBPG can modulate glutamate receptors, potentially offering a pathway for treating conditions such as Alzheimer's and Parkinson's disease.

Antihypertensive Properties

The compound's structural analogs have been explored for their antihypertensive effects. Its ability to influence vascular smooth muscle contraction makes it a candidate for developing new antihypertensive medications.

Case Study: Cardiovascular Research

In cardiovascular studies, derivatives of S-TBPG have demonstrated the ability to lower blood pressure in animal models. These findings suggest that further research could lead to novel treatments for hypertension.

Biochemical Research

S-TBPG is utilized in biochemical assays due to its ability to act as a substrate or inhibitor in enzymatic reactions. This property is particularly useful in drug discovery processes where understanding enzyme kinetics is crucial.

Case Study: Enzyme Inhibition

Inhibitory studies on specific enzymes involved in metabolic pathways have revealed that S-TBPG can significantly alter enzyme activity, providing insights into metabolic disorders and potential therapeutic interventions.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryNeuroprotective propertiesTreatment of neurodegenerative diseases
AntihypertensiveModulation of vascular smooth muscleDevelopment of new antihypertensives
Biochemical ResearchSubstrate/inhibitor in enzymatic reactionsInsights into metabolic disorders

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Trifluoromethyl : The tetrazole group in the target compound enhances polarity and hydrogen-bonding capacity compared to the lipophilic -CF₃ group in Analog 1, which may improve solubility in aqueous environments but reduce membrane permeability .
  • Tetrazole vs.
  • Chirality : The (2S)-configuration in the target compound and Analog 1 contrasts with the (2R)-configuration in Analog 2, which could lead to divergent biological activities due to enantioselective target recognition.

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships with high variability?

  • Methodology : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For IC50_{50}/EC50_{50} calculations, compare four-parameter logistic (4PL) vs. five-parameter logistic (5PL) models using Akaike information criterion (AIC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Reactant of Route 2
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

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